Cephalin

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Cephalin, also known as a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are transpeptidases, which play a crucial role in peptidoglycan biosynthesis, a vital component of the bacterial cell wall .

Mode of Action

This compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to the PBPs . This inhibition disrupts cell wall biosynthesis, leading to the breakdown and eventual death of the bacterial cell .

Biochemical Pathways

This compound affects the biochemical pathway of peptidoglycan biosynthesis. By inhibiting the PBPs, it prevents the proper synthesis of this vital cell wall component . This disruption in the pathway leads to the breakdown of the bacterial cell wall and ultimately, cell death .

Pharmacokinetics

This compound is rapidly and completely absorbed from the gastrointestinal tract, with peak serum concentrations achieved within 1 hour . Although peak serum concentrations are slightly lower and attained later when administered with food, the total amount of drug absorbed remains unchanged . Over 90% of this compound is excreted unchanged in the urine within 8 hours of administration .

Result of Action

The primary result of this compound’s action is the death of susceptible bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to break down and die . This makes it effective against a variety of bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, the efficacy of this compound can be affected by the presence of beta-lactamase-producing bacteria, which can degrade this compound and render it ineffective .

Biochemische Analyse

Biochemical Properties

Cephalin is a key building block of membrane bilayers and is usually the second most abundant phospholipid in animal and plant lipids . It interacts with various enzymes and proteins, contributing to the stability and functionality of the cell membrane .

Cellular Effects

This compound influences cell function by maintaining the integrity of the cell membrane, which is essential for cell signaling pathways, gene expression, and cellular metabolism . Its presence in the cell membrane also affects the cell’s response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. It is involved in the formation of the cell membrane and can influence the activity of enzymes and proteins within the cell .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects on cell function, high doses could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell, which can affect its activity or function . Its subcellular localization is determined by various factors, including targeting signals and post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephalin can be synthesized through the reaction of diacylglycerol with cytidine diphosphate-ethanolamine or cytidine diphosphate-serine.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as egg yolk or soybeans. The extraction process involves the use of solvents like chloroform and methanol to isolate the phospholipids, followed by purification steps to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cephalin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of lipid peroxides.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where the ethanolamine or serine head group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Lipid peroxides and aldehydes.

Reduction: Corresponding alcohols.

Substitution: Phospholipids with modified head groups.

Wissenschaftliche Forschungsanwendungen

Cephalin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study membrane dynamics and interactions.

Biology: Essential for studying cell membrane structure and function, particularly in neurons.

Medicine: Investigated for its role in neurological disorders and as a potential therapeutic target.

Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetics

Vergleich Mit ähnlichen Verbindungen

Lecithin (Phosphatidylcholine): Contains choline as the head group and is widely used as an emulsifier in the food industry.

Phosphatidylinositol: Involved in cell signaling and membrane trafficking.

Phosphatidylglycerol: Important for lung function and surfactant production

Uniqueness of Cephalin: this compound is unique due to its specific role in the nervous system and its involvement in cellular processes related to brain function. Unlike lecithin, which is more common in commercial products, this compound is primarily studied for its biological significance and medical applications .

Eigenschaften

IUPAC Name |

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRDBDJAOHXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920022 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90989-93-8 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephalins, brain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cephalin's primary target is the coagulation cascade, a complex series of enzymatic reactions leading to blood clot formation. [] [] [] [] this compound acts as a crucial cofactor, binding to and accelerating the activation of several clotting factors, ultimately leading to thrombin generation and fibrin clot formation. [] [] [] [] This interaction is highly dependent on the presence of calcium ions. [] []

A: this compound is not a single compound but a complex mixture of phospholipids, primarily phosphatidylethanolamine (PE) and phosphatidylserine (PS), along with other minor components like phosphatidylinositol (PI). [] [] Therefore, a single molecular formula and weight cannot be assigned.

- Spectroscopic data: Characterization often involves techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) to analyze the fatty acid composition and identify individual phospholipid components. [] [] [] []

A: this compound's stability is affected by factors like temperature, light, and oxygen. [] It is prone to oxidation, leading to degradation and changes in its physical and biological properties. []

- Applications: Due to its role in blood coagulation, this compound is used in laboratory assays like the Activated Partial Thromboplastin Time (APTT) test to assess the intrinsic coagulation pathway and monitor heparin therapy. [] [] [] It can be extracted from various sources like bovine brain or soybeans for research and commercial purposes. [] []

A: this compound itself does not possess inherent catalytic activity. [] Instead, it acts as a cofactor, providing a negatively charged surface for the assembly and activation of coagulation factors. [] This surface facilitates protein-protein and protein-lipid interactions essential for the coagulation cascade to proceed efficiently. []

- Reaction mechanisms: this compound's role in coagulation involves binding to factors like factor IXa and factor VIIIa, promoting their interaction with factor X and ultimately leading to its activation. []

- Selectivity: While this compound interacts with various coagulation factors, its binding affinity and impact on activation rates differ, contributing to the regulation of the coagulation cascade. []

- What are the specific inhibitory substances found in commercial preparations of lecithin and this compound that affect oospore formation in Phytophthora species? []

- Can this compound effectively replace polyethylene glycol as a fusogenic agent in hybridoma technology, and what are the advantages and disadvantages of each method? []

- How does the presence of an abnormal factor X (factor X Friuli) affect the sensitivity of coagulation tests that rely on this compound as a reagent? [] []

- What are the implications of the anti-heparin activity of this compound and other phospholipids for the clinical use of heparin as an anticoagulant? []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

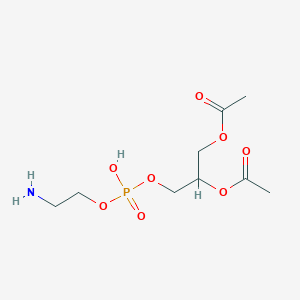

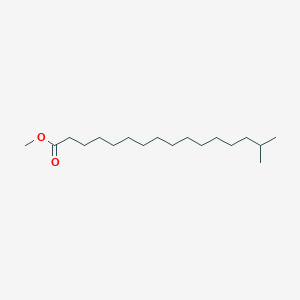

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hexadecane-1-sulfonate](/img/structure/B164440.png)

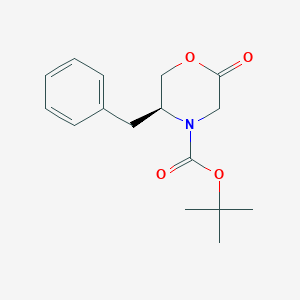

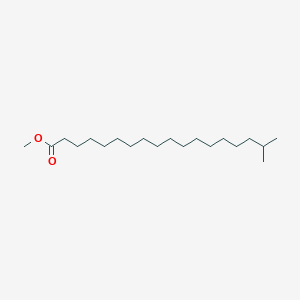

![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)

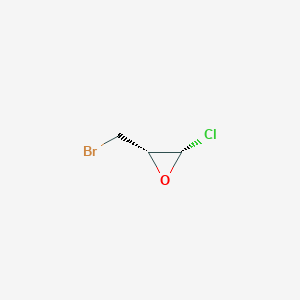

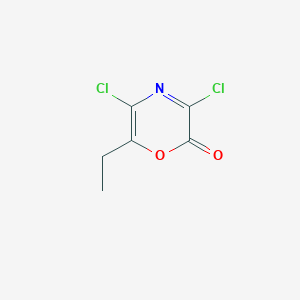

![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)

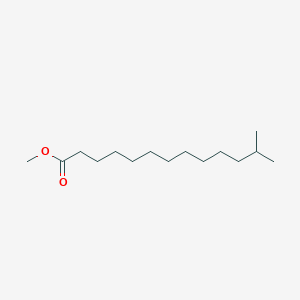

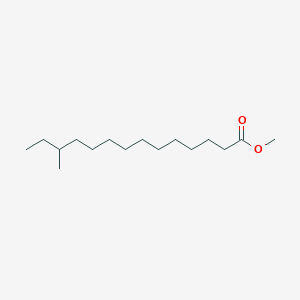

![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)